6-(3-Methoxyphenoxymethyl)-3,4,5,6-tetrahydro-2H-1,3-oxazine-2-thione
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Overview
Description
3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazine ring fused with a thione group, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of 3-methoxyphenol with formaldehyde and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine-thione ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazine-thione derivatives.
Scientific Research Applications
3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display unique tautomeric forms and have significant biological importance.
Pyranoquinolones: Synthesized via reactions involving quinolin-2-ones and show diverse biological activities.
Uniqueness
3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione is unique due to its oxazine-thione structure, which imparts distinct chemical reactivity and biological properties. Unlike other similar compounds, it features a methoxyphenyl group that enhances its potential for various chemical modifications and applications.
Properties
CAS No. |
57841-35-7 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-3-2-4-10(7-9)15-8-11-5-6-13-12(17)16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,17) |
InChI Key |
YAVKMGHDHFYXFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNC(=S)O2 |
Origin of Product |
United States |
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